Cas no 78812-08-5 (1-(2-methylquinolin-4-yl)methanamine)

1-(2-Methylquinolin-4-yl)methanamine is a quinoline derivative characterized by a methyl substituent at the 2-position and an aminomethyl group at the 4-position of the quinoline scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its rigid quinoline core and functionalized side chain enable selective modifications, making it valuable for constructing complex molecular architectures. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of chemical transformations, including nucleophilic substitutions and catalytic couplings. Its structural features are advantageous for applications in medicinal chemistry, where quinoline-based frameworks are often explored for bioactive properties.
1-(2-methylquinolin-4-yl)methanamine structure
78812-08-5 structure
Product name:1-(2-methylquinolin-4-yl)methanamine
CAS No:78812-08-5
MF:C11H12N2
MW:172.226382255554
CID:1796397
PubChem ID:1382013

1-(2-methylquinolin-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-methylquinolin-4-yl)methanamine
    • AC1LQSVP
    • AB17861
    • AKOS000189191
    • SBB013190
    • ZERO/005153
    • 4-Aminomethylquinaldine
    • SureCN265139
    • 2-METHYL-4-QUINOLINEMETHANAMINE
    • (2-Methyl-4-quinolyl)methanamine hydrochloride
    • 1-(2-methylquinolin-4-yl)methanamine
    • (2-methyl-4-quinolyl)methylamine
    • AC1LQSVP; AB17861; AKOS000189191; SBB013190; ZERO/005153; 4-Aminomethylquinaldine; SureCN265139; 2-METHYL-4-QUINOLINEMETHANAMINE; (2-Methyl-4-quinolyl)methanamine hydrochloride; 1-(2-methylquinolin-4-yl)methanamine; (2-methyl-4-quinolyl)methylamine;
    • 1-(2-methylquinolin-4-yl)methanamine hydrochloride
    • ALBB-027943
    • SCHEMBL265139
    • VS-0162
    • AB00995167-01
    • 78812-08-5
    • CS-0252042
    • EN300-57888
    • Inchi: InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3
    • InChI Key: ZNBHJQBGCSDNSC-UHFFFAOYSA-N
    • SMILES: CC1=NC2=CC=CC=C2C(=C1)CN

Computed Properties

  • Exact Mass: 172.100048391g/mol
  • Monoisotopic Mass: 172.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 1.4

1-(2-methylquinolin-4-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-57888-5.0g
(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
5g
$2235.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17547-250MG
1-(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
250MG
¥ 1,326.00 2023-04-13
1PlusChem
1P00G88U-500mg
(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
500mg
$805.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322712-100mg
(2-Methylquinolin-4-yl)methanamine
78812-08-5 98%
100mg
¥6271.00 2024-07-28
Aaron
AR00G8H6-2.5g
(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
2.5g
$2100.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322712-50mg
(2-Methylquinolin-4-yl)methanamine
78812-08-5 98%
50mg
¥3861.00 2024-07-28
1PlusChem
1P00G88U-2.5g
(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
2.5g
$1927.00 2024-04-21
1PlusChem
1P00G88U-5g
(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
5g
$2825.00 2024-04-21
Aaron
AR00G8H6-50mg
(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
50mg
$272.00 2023-12-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17547-250.0mg
1-(2-methylquinolin-4-yl)methanamine
78812-08-5 95%
250.0mg
¥1325.0000 2024-08-02

Additional information on 1-(2-methylquinolin-4-yl)methanamine

Introduction to 1-(2-Methylquinolin-4-yl)methanamine (CAS No. 78812-08-5)

1-(2-Methylquinolin-4-yl)methanamine, also known by its CAS number 78812-08-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(2-methylquinolin-4-yl)methanamine features a quinoline ring system with a methyl group at the 2-position and an amino methyl group at the 4-position, making it a valuable scaffold for the development of novel drugs.

The synthesis of 1-(2-methylquinolin-4-yl)methanamine has been extensively studied, with various methods reported in the literature. One common approach involves the reaction of 2-methylquinoline with formaldehyde and ammonia, followed by reduction to form the desired amine. This synthetic route is not only efficient but also scalable, making it suitable for both laboratory and industrial settings. Recent advancements in catalytic methods have further improved the yield and purity of 1-(2-methylquinolin-4-yl)methanamine, contributing to its widespread availability for research purposes.

In terms of its biological properties, 1-(2-methylquinolin-4-yl)methanamine has shown promising activity in several areas. One notable application is its use as a lead compound in the development of anti-inflammatory drugs. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes 1-(2-methylquinolin-4-yl)methanamine a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Beyond its anti-inflammatory properties, 1-(2-methylquinolin-4-yl)methanamine has also been investigated for its neuroprotective effects. Research has shown that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The neuroprotective activity of 1-(2-methylquinolin-4-yl)methanamine is attributed to its ability to modulate intracellular signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell survival.

The pharmacokinetic properties of 1-(2-methylquinolin-4-yl)methanamine have also been studied to evaluate its suitability as a drug candidate. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These characteristics suggest that 1-(2-methylquinolin-4-yl)methanamine can be effectively delivered to target tissues, making it a promising candidate for further clinical development.

In addition to its therapeutic potential, 1-(2-methylquinolin-4-yl)methanamine has been used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through chemical modifications, enabling the creation of a wide range of derivatives with enhanced biological activities. For example, researchers have synthesized analogs of 1-(2-methylquinolin-4-yl)methanamine with improved potency and selectivity against specific targets, such as kinases and G protein-coupled receptors (GPCRs).

The safety profile of 1-(2-methylquinolin-4-yl)methanamine has been evaluated in preclinical studies, with results indicating that it is generally well-tolerated at therapeutic doses. However, like any chemical compound, it is important to conduct thorough toxicity assessments to ensure its safety before advancing to clinical trials. Ongoing research is focused on optimizing the safety and efficacy of 1-(2-methylquinolin-4-yl)methanamine, with the goal of bringing this promising compound closer to clinical use.

In conclusion, 1-(2-methylquinolin-4-yl)methanamine (CAS No. 78812-08-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of healthcare and medicine.

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